(E)-4-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(E)-4-Bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a thiazole-derived benzamide featuring a benzo[d]thiazole core substituted with three methyl groups at positions 3, 4, and 4. The benzamide moiety is para-substituted with a bromine atom, contributing to its electron-withdrawing properties.
Properties
IUPAC Name |
4-bromo-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-10-8-11(2)15-14(9-10)22-17(20(15)3)19-16(21)12-4-6-13(18)7-5-12/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPRIXCLJBBSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=C(C=C3)Br)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Formation of the Benzamide Group: The benzamide group is introduced through an amidation reaction, typically involving the reaction of the corresponding carboxylic acid or its derivative with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-4-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols and may require catalysts or specific solvents.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide or potassium permanganate, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Often require palladium catalysts and bases such as potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl or other complex structures.
Scientific Research Applications
(E)-4-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.
Mechanism of Action
The mechanism of action of (E)-4-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on the Benzo[d]thiazole Core
The methyl groups at positions 3, 4, and 6 on the benzo[d]thiazole ring distinguish the target compound from analogues. For instance:
- N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a) () lacks methyl groups on the benzo[d]thiazole ring but includes a 4-phenyl substituent.
- (Z)-N-(3-Allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide () replaces methyl groups with fluorine and allyl substituents. Fluorine’s electronegativity enhances metabolic stability, while the allyl group introduces steric bulk, possibly affecting binding interactions .
Table 1: Substituent Comparison on Benzo[d]thiazole Derivatives
Benzamide Modifications and Bioactivity
The 4-bromo substituent on the benzamide moiety is critical for electronic and steric effects:
- N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) () substitutes bromine with chlorine, reducing steric bulk but maintaining electron-withdrawing effects. Chlorine’s smaller size may enhance binding to hydrophobic pockets in enzymes .
- N-(Benzo[d]thiazol-2-yl)benzamide (3ar) () lacks substituents on the benzamide, simplifying the structure. This analogue showed moderate anti-HIV activity, suggesting that halogenation (e.g., bromine) could enhance potency by improving target affinity .
Table 2: Benzamide Substituent Impact on Activity
| Compound | Benzamide Substituent | Reported Activity | Reference |
|---|---|---|---|
| Target Compound | 4-Bromo | Potential anti-HIV/antifungal | |
| 4h () | 3-Chloro | Unspecified (thiadiazole) | |
| 3ar () | None | Anti-HIV (moderate) |
Stereochemical and Conformational Considerations
The (E)-configuration of the target compound’s imine bond is crucial for planar alignment with biological targets. Comparatively:
- (Z)-N-(3-Allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide () adopts a Z-configuration, which may sterically hinder interactions with enzymes due to the allyl group’s orientation .
- 4-{4-[(E)-Hydrazone]phenyl}morpholine derivatives () utilize E-configurations for optimal hydrogen bonding with carbonic anhydrase, highlighting the importance of geometry in inhibitor design .
Research Findings and Implications
- Anti-HIV Activity : The target’s bromine substituent may enhance activity compared to simpler analogues like 3ar, as seen in other halogenated thiazoles .
- Solubility and Bioavailability : The 3,4,6-trimethyl groups likely reduce solubility compared to morpholine derivatives (), which benefit from polar morpholine rings .
- Metabolic Stability : Fluorine in analogues () improves stability, suggesting bromine’s larger size could alter metabolic pathways .
Biological Activity
(E)-4-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a bromine atom and a thiazole moiety, which are often associated with various biological activities. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thiazole Ring : The thiazole component is synthesized via cyclization reactions involving appropriate precursors.
- Bromination : The introduction of the bromine atom is achieved through electrophilic aromatic substitution.
- Amidation : The final step involves coupling the thiazole derivative with an amine to form the benzamide structure.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The mechanism may involve:
- Enzyme Inhibition : Studies indicate that compounds similar to this one can inhibit enzymes like elastase, which plays a role in skin aging and inflammation.
- Receptor Binding : The compound may also bind to various receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies
- Elastase Inhibition : In a comparative study, derivatives of thiazole-containing compounds demonstrated significant elastase inhibition, with IC50 values indicating strong potential as therapeutic agents against skin aging .
- Anticancer Activity : Research has shown that similar benzamide derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
Comparative Analysis
A comparison with other related compounds reveals the unique biological profile of this compound.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Potential areas for exploration include:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Structural Modifications : Investigating analogs with modified structures for enhanced activity and reduced toxicity.
- Mechanistic Studies : Detailed studies focusing on the molecular interactions at play within biological systems.
Q & A
Q. What are the recommended synthetic routes for (E)-4-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of benzothiazolylidene benzamide derivatives typically involves multi-step organic reactions. A metal-free, one-pot cascade synthesis (adapted from ) can be optimized using ortho-haloanilines, acrylates, and aroyl isothiocyanates in aqueous conditions. Key steps include:
- Thiourea intermediate formation : React 3,4,6-trimethyl-2-aminothiophenol with 4-bromobenzoyl isothiocyanate under basic conditions (e.g., triethylamine).
- Intramolecular cyclization : Promote SNAr displacement using mild bases (e.g., K₂CO₃) to form the benzo[d]thiazol-2(3H)-ylidene core.
- Michael addition : Introduce substituents via acrylate derivatives.
Critical Factors : - Solvent choice : Water or ethanol-water mixtures improve eco-compatibility but may reduce yields compared to DMF .
- Temperature : Reflux (80–100°C) enhances cyclization efficiency.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is essential for isolating the E-isomer. Typical yields range from 50–75%, with purity >95% confirmed by HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry and isomerism. For example:
- ESI-HRMS : Validate molecular weight (e.g., [M+H]+ expected for C₁₈H₁₆BrN₂OS: 411.02; observed: 411.01) .
- HPLC : Assess purity (>98% for biological assays) using C18 columns and acetonitrile/water gradients .
- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities, as seen in similar thiazole derivatives .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Target selection : Prioritize cancer-related pathways (e.g., metastasis inhibition, as in ).
- In vitro assays :
- Positive controls : Compare with known inhibitors like 15k (IC₅₀ = 2.1 µM against breast cancer cells) .
Advanced Research Questions
Q. How can synthesis be optimized to improve yields of structurally similar derivatives?
Methodological Answer:
- Parallel reaction screening : Test Pd-catalyzed vs. metal-free routes ( vs. ) to identify optimal conditions.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 10–15% .
- Protecting groups : Use tert-butyl carbamates (as in ) to prevent side reactions during amidation.
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguish thiazole protons from aromatic benzamide protons) .
- Isotopic labeling : Introduce ¹⁵N or ¹³C to track imine or thiazole carbons.
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G*) .
Q. What computational strategies predict the biological activity and binding modes of this compound?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Dock into α-glucosidase (PDB: 2ZE0) or carbonic anhydrase (PDB: 3RK3) active sites. Prioritize poses with hydrogen bonds to His or Asp residues .
- QSAR models : Use MOE or Schrödinger to correlate substituent effects (e.g., bromo vs. methoxy groups) with IC₅₀ values .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Methodological Answer:
Q. What biochemical pathways are affected by this compound, and how can this be validated experimentally?
Methodological Answer:
Q. How does this compound compare to analogs in terms of stability and degradation under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose to pH 1–13, heat (40–60°C), and UV light. Monitor via HPLC:
- Acidic conditions : Hydrolysis of the imine bond (t₁/₂ = 2h at pH 1).
- Oxidative stress : Degradation via sulfoxide formation (H₂O₂, 30 min) .
- Plasma stability : Incubate with rat plasma (37°C, 1h); >80% intact compound indicates suitability for in vivo studies .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process analytical technology (PAT) : Use inline FTIR to monitor thiourea intermediate formation .
- Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent ratio) via response surface methodology.
- Crystallization control : Seed with pure E-isomer crystals to suppress Z-isomer formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
